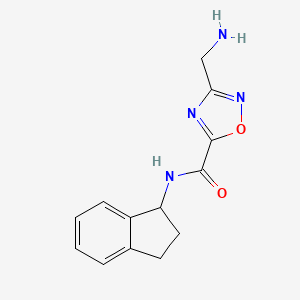

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide

CAS No.: 1119450-71-3

Cat. No.: VC2309149

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1119450-71-3 |

|---|---|

| Molecular Formula | C13H14N4O2 |

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H14N4O2/c14-7-11-16-13(19-17-11)12(18)15-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7,14H2,(H,15,18) |

| Standard InChI Key | YNUGLWPGKMFROX-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN |

| Canonical SMILES | C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN |

Introduction

Chemical Structure and Fundamental Properties

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core structure. The 1,2,4-oxadiazole ring contains three heteroatoms: one oxygen atom and two nitrogen atoms at positions 1, 2, and 4 of the five-membered ring. This arrangement differs from the more commonly studied 1,3,4-oxadiazole isomer, where the heteroatoms are positioned at 1, 3, and 4 locations in the ring.

The compound contains several key structural components:

-

A 1,2,4-oxadiazole core ring structure

-

An aminomethyl substituent at position 3 of the oxadiazole ring

-

A carboxamide group at position 5, forming an amide bond

-

A 2,3-dihydro-1H-inden-1-yl moiety attached to the nitrogen of the carboxamide group

While specific data for this exact compound is limited, oxadiazole compounds generally possess notable thermal stability due to their aromatic character. For comparison, 1,3,4-oxadiazole rings exhibit resonance energy near 167.4 kJ/mol, which contributes to their thermal stability . The 1,2,4-oxadiazole isomer would likely demonstrate similar stability characteristics, though with some variations due to the different arrangement of heteroatoms.

Physical Properties and Molecular Characteristics

The physical properties of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide can be inferred based on its structure and the general properties of similar oxadiazole compounds. The presence of the aminomethyl group likely enhances water solubility compared to more lipophilic oxadiazole derivatives. The indene moiety contributes to the compound's lipophilicity, potentially creating a balanced partition coefficient that could facilitate membrane permeability in biological systems.

Table 1: Predicted Physical Properties of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Weight | ~298 g/mol | Calculated from molecular formula |

| LogP | 1.5-2.5 | Based on structural features and similar compounds |

| Hydrogen Bond Donors | 2 | NH₂ and NH from carboxamide |

| Hydrogen Bond Acceptors | 5 | N, O atoms in structure |

| Rotatable Bonds | 4-5 | Analysis of molecular structure |

| Solubility | Moderate in polar solvents | Based on functional groups present |

Oxadiazole Chemistry and Reactivity

Like other oxadiazole compounds, 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide would exhibit specific chemical behaviors based on its structural features. The oxadiazole ring itself displays weak basic properties due to the presence of nitrogen atoms, though this basicity is mitigated by the inductive effect of the oxygen within the ring .

Comparative Analysis of Oxadiazole Isomers

While the search results primarily focus on 1,3,4-oxadiazoles, it's important to note the key differences between this isomer and the 1,2,4-oxadiazole present in our compound of interest. The 1,2,4-arrangement creates a different electronic distribution in the ring, which affects reactivity patterns, hydrogen bonding capabilities, and potential biological interactions.

Table 2: Comparison of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Properties

Reactivity of Functional Groups

The 3-(aminomethyl) substituent of the compound introduces a nucleophilic center that can participate in various reactions, including alkylation, acylation, and coordination with metal ions. The primary amine (-CH₂NH₂) group can also form hydrogen bonds with receptor sites, which may contribute to the compound's biological activity. The carboxamide linkage between the oxadiazole ring and the indene moiety provides both hydrogen bond donors and acceptors, potentially enhancing the compound's ability to interact with biological targets.

| Step | Intermediate | Reaction Type | Key Reagents |

|---|---|---|---|

| 1 | Amidoxime precursor | Condensation | Hydroxylamine, nitrile |

| 2 | 1,2,4-Oxadiazole core | Cyclization | Carboxylic acid derivative, coupling agent |

| 3 | 3-cyanomethyl derivative | Substitution | Haloacetonitrile, base |

| 4 | 3-aminomethyl derivative | Reduction | H₂, catalyst or LiAlH₄ |

| 5 | Final compound | Amide coupling | Activated carboxylic acid, amine |

| Structural Feature | Potential Biological Activity | Hypothetical Mechanism |

|---|---|---|

| 1,2,4-Oxadiazole core | Anticonvulsant, anxiolytic | Interaction with CNS receptors |

| Aminomethyl group | Improved solubility, binding to acidic residues | Hydrogen bonding, ionic interactions |

| Carboxamide linkage | Enhanced binding to protein targets | Hydrogen bonding network |

| Indene moiety | Increased lipophilicity, binding to hydrophobic pockets | Hydrophobic interactions, π-stacking |

For comparison, some 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties. For instance, compounds like (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide have shown potent inhibitory activity against cancer cell lines with IC₅₀ values as low as 1.18 μM . Similarly, 1,3,4-oxadiazole derivatives with telomerase inhibitory activity have been reported, with IC₅₀ values of approximately 2.3-2.56 μM .

Structure-Based Drug Design Considerations

The structural features of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide make it an interesting candidate for structure-based drug design approaches. The compound contains multiple pharmacophoric elements that could be optimized for specific biological targets.

Pharmacophore Analysis

The key pharmacophoric elements in 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide include:

-

The 1,2,4-oxadiazole ring as a rigid heterocyclic scaffold

-

The aminomethyl group as a positively charged center and hydrogen bond donor

-

The carboxamide linkage as both hydrogen bond donor and acceptor

-

The indene system as a lipophilic, potentially aromatic interaction site

| Position | Modification | Expected Effect |

|---|---|---|

| Aminomethyl group | Extension or substitution | Altered binding profile, solubility changes |

| Carboxamide linkage | Replacement with other linkers (sulfonamide, urea) | Modified stability, binding properties |

| Indene moiety | Substitution patterns, replacement with other ring systems | Altered lipophilicity, binding specificity |

| Oxadiazole ring | Replacement with other heterocycles | Changed electronic properties, stability |

Analytical Characterization Methods

Comprehensive characterization of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide would typically involve multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. The expected ¹H NMR signals would include:

-

Signals for the indene ring protons in the aromatic region (δ 7.0-7.5 ppm)

-

Signals for the methylene protons of the aminomethyl group (δ 3.5-4.0 ppm)

-

Signals for the NH₂ protons (broad signal, δ 1.5-2.5 ppm)

-

Signals for the NH of the carboxamide (δ 7.5-8.5 ppm)

-

Signals for the aliphatic protons of the indene moiety (δ 2.0-3.0 ppm)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the calculated molecular weight of approximately 298, with characteristic fragmentation patterns reflecting the structural components.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of the compound, while X-ray crystallography could provide definitive confirmation of the three-dimensional structure if suitable crystals can be obtained.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume